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Compound of Interest

Compound Name: Boc-D-lysine(ip/cbz)

CAS No.: 135101-22-3

Cat. No.: B159017 Get Quote

-Boc-

-isopropyl-

-benzyloxycarbonyl-D-lysine CAS: 135101-22-3 (Generic for Boc-D-Lys(iPr,Z)) Classification:
Non-Canonical Amino Acid (ncAA) / Peptidomimetic Building Block[1]

Part 1: Technical Introduction & Mechanism
The Chemical Entity
Boc-D-Lys(iPr,Z)-OH is a highly specialized building block designed for Boc-chemistry Solid

Phase Peptide Synthesis (SPPS).[1] Its structure features three critical components that drive

its utility in drug discovery and molecular labeling:

D-Configuration (D-Lys): Unlike natural L-amino acids, the D-enantiomer induces specific

conformational constraints (e.g.,

-turns) and provides exceptional resistance to proteolytic degradation by endogenous
enzymes.[1]

-Isopropyl Group (iPr): The lysine side-chain amine is alkylated with an isopropyl group.[1]
This modification mimics the steric and electronic properties of

-dimethyl-lysine and arginine, but with altered basicity and hydrogen-bonding potential.[1] It
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is a critical modification for reducing histamine-releasing side effects in cationic peptides
(e.g., LHRH antagonists).

-Benzyloxycarbonyl (Z/Cbz): The secondary amine (created by the isopropyl group) is
protected by a Z group.[2] This group is stable to the repetitive TFA treatments used to
remove the

-Boc group but is cleaved by Hydrogen Fluoride (HF) or TFMSA at the end of synthesis.[1]

Mechanism of Action in Labeling & Design
This compound is not a "label" in the fluorescent sense, but a structural label or

pharmacophore modifier.[1] It is used to "label" a peptide sequence with a stable, secondary

amine that mimics methylated lysine.

Epigenetic "Labeling": It serves as a stable mimic for

-dimethyl-lysine, allowing researchers to probe "reader" proteins (e.g., Chromodomains)
without the instability of enzymatic demethylation.[1]

Therapeutic Optimization: In drug design (e.g., Spantide II, Antide), replacing L-Lys or L-Arg

with D-Lys(iPr) dramatically increases metabolic stability and reduces off-target toxicity (mast

cell degranulation).[1]

Part 2: Applications in Drug Development
Peptidomimetic Engineering
Researchers utilize Boc-D-Lys(iPr,Z)-OH to synthesize protease-resistant peptide analogues.

[1] The bulky isopropyl group on the side chain prevents trypsin-like enzymes from recognizing

the lysine, extending the plasma half-life of peptide drugs.[1]

Site-Specific Secondary Amine Generation
Upon final cleavage (HF treatment), the Z-group is removed, revealing a secondary amine (

).[1]

Application: This secondary amine is nucleophilic but sterically hindered.[1] It can be

selectively reacted with activated esters (e.g., NHS-Fluorescein) if the N-terminus is capped
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(e.g., acetylated), allowing for site-specific post-synthetic labeling at the lysine side chain.[1]

Comparative Properties Table
Feature

Standard Boc-
Lys(Z)-OH

Boc-D-Lys(iPr,Z)-
OH

Impact on
Application

Stereochemistry L-Enantiomer D-Enantiomer
Induces turns; resists

proteolysis.[1]

Side Chain
Primary Amine (

)

Secondary Amine (

)

Mimics Dimethyl-Lys;

alters pKa.[1]

Protection Z (Cbz) Z (Cbz)
Removed by HF;

stable to TFA.

Key Use General Synthesis
Drug Optimization /

Epigenetics

Reduces toxicity;

probe design.[1]

Part 3: Experimental Protocols
Protocol 1: Incorporation via Boc-SPPS[1]

Objective: To couple Boc-D-Lys(iPr,Z)-OH into a growing peptide chain on MBHA or PAM

resin.

Scale: 0.1 mmol

Reagents:

Boc-D-Lys(iPr,Z)-OH (3 eq.)[1]

HBTU (2.9 eq.) or DIC/HOBt

DIEA (Diisopropylethylamine) (6 eq.)

DMF (Dimethylformamide) - Anhydrous[1]

Step-by-Step:
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Resin Preparation: Swell the Boc-aminoacyl-resin in DCM for 20 min.

Deprotection (Boc Removal):

Treat resin with 50% TFA in DCM (2 min flow wash).

Incubate with 50% TFA in DCM for 20 min.

Wash: DCM (3x), MeOH (1x), DCM (3x).

Neutralization:

Treat with 10% DIEA in DMF (2 x 1 min).

Wash with DMF (3x).

Coupling:

Dissolve Boc-D-Lys(iPr,Z)-OH and HBTU in minimal DMF.[1]

Add DIEA to the amino acid solution (Solution turns yellow).

Add activated solution to the resin immediately.

Agitate for 60–90 minutes at room temperature. (Note: The bulky isopropyl group may

require longer coupling times than standard Lys).

Monitoring: Perform a Kaiser Test (Ninhydrin).

Pass: Beads are colorless (coupling complete).

Fail: Beads are blue (incomplete). If blue, re-couple using HATU.

Protocol 2: Cleavage & Z-Group Removal (High HF
Method)

Objective: To cleave the peptide from the resin and remove the side-chain Z protection

simultaneously.[1]
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Safety: HF is extremely hazardous.[1] Use a specialized Teflon vacuum line.

Reagents:

Anhydrous Hydrogen Fluoride (HF)

p-Cresol (Scavenger)[1]

p-Thiocresol (if Cys/Met present)[1]

Step-by-Step:

Drying: Dry the peptide-resin over

overnight under high vacuum.

Reactor Loading: Place resin in the Teflon reaction vessel. Add p-Cresol (1 mL per gram

resin).[1]

HF Condensation: Cool vessel to -78°C (Dry ice/acetone). Distill anhydrous HF (10 mL per

gram resin) into the vessel.

Reaction:

Warm to 0°C (Ice bath).

Stir for 60 minutes. (The Z group is robust; 60 min is required for quantitative removal).

Evaporation: Evaporate HF under a stream of

or vacuum (maintain 0°C to minimize side reactions).

Work-up:

Wash residue with cold Diethyl Ether (3x) to remove scavengers.

Extract peptide with 10% Acetic Acid or 50% Acetonitrile/Water.[1]

Lyophilize the extract to obtain the crude peptide containing D-Lys(iPr).[1]
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Part 4: Visualization & Logic
Figure 1: Synthesis & Application Workflow
The following diagram illustrates the integration of Boc-D-Lys(iPr,Z) into a peptide drug

workflow, highlighting the orthogonal protection strategy.
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Caption: Workflow for incorporating Boc-D-Lys(iPr,Z) into peptides. The Z-group protects the

secondary isopropyl-amine during synthesis and is removed by HF to yield the bioactive

residue.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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